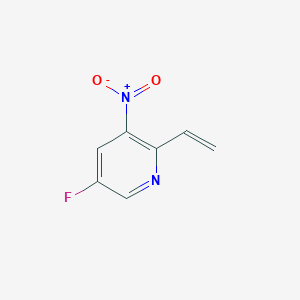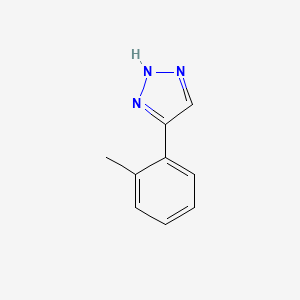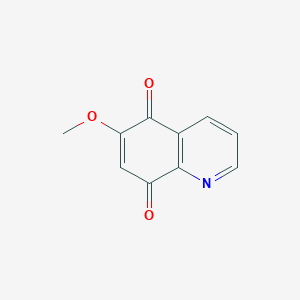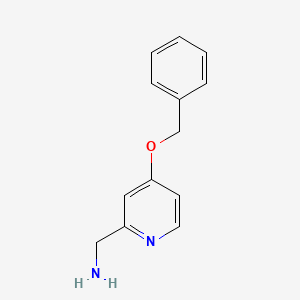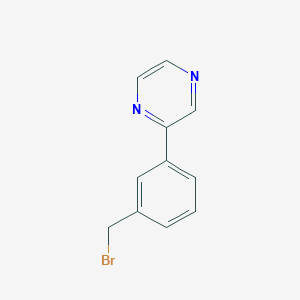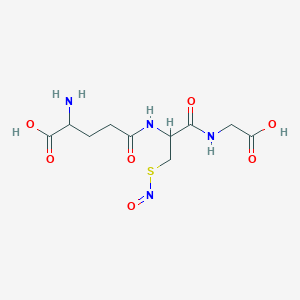
g-glutamyl-S-nitrosocysteinylglycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-Nitrosoglutathione is a biologically significant compound that plays a crucial role in nitric oxide signaling. It is an endogenous S-nitrosothiol that serves as a reservoir and carrier of nitric oxide within cells. This compound is involved in various physiological processes, including vasodilation, neurotransmission, and immune response regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: S-Nitrosoglutathione can be synthesized through the reaction of glutathione with nitrous acid. The process involves the following steps:
- Dissolve glutathione in an acidic aqueous solution.
- Add sodium nitrite to the solution to generate nitrous acid in situ.
- The nitrous acid reacts with the thiol group of glutathione to form S-Nitrosoglutathione .
Industrial Production Methods: Industrial production of S-Nitrosoglutathione typically involves similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The compound is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: S-Nitrosoglutathione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form glutathione disulfide and nitric oxide.
Reduction: It can be reduced back to glutathione and nitric oxide.
Transnitrosation: It can transfer its nitroso group to other thiols, forming new S-nitrosothiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as ascorbic acid.
Transnitrosation: Thiol-containing compounds under physiological conditions.
Major Products:
Oxidation: Glutathione disulfide and nitric oxide.
Reduction: Glutathione and nitric oxide.
Transnitrosation: New S-nitrosothiols.
Scientific Research Applications
S-Nitrosoglutathione has a wide range of applications in scientific research:
Chemistry: It is used as a nitric oxide donor in various chemical reactions and studies.
Biology: It plays a role in cellular signaling and regulation of protein function through S-nitrosylation.
Medicine: It has potential therapeutic applications in cardiovascular diseases, neurodegenerative disorders, and cancer therapy due to its ability to modulate nitric oxide levels.
Industry: It is used in the development of nitric oxide-releasing materials and coatings
Mechanism of Action
S-Nitrosoglutathione exerts its effects primarily through the release of nitric oxide. The nitric oxide can then interact with various molecular targets, including:
Proteins: Through S-nitrosylation, it modifies the function of proteins by attaching to cysteine residues.
Enzymes: It can inhibit or activate enzymes involved in cellular signaling pathways.
Receptors: It can modulate the activity of receptors involved in neurotransmission and immune response
Comparison with Similar Compounds
S-Nitrosoglutathione is unique among S-nitrosothiols due to its stability and ability to act as a mobile reservoir of nitric oxide. Similar compounds include:
S-Nitroso-N-acetylpenicillamine: Another nitric oxide donor but less stable.
S-Nitrosocysteine: Similar in function but less commonly used due to its instability.
S-Nitrosothiols: A broader class of compounds with varying stability and nitric oxide release rates
S-Nitrosoglutathione stands out due to its balance of stability and bioactivity, making it a valuable tool in both research and therapeutic applications.
Properties
Molecular Formula |
C10H16N4O7S |
|---|---|
Molecular Weight |
336.32 g/mol |
IUPAC Name |
2-amino-5-[[1-(carboxymethylamino)-3-nitrososulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C10H16N4O7S/c11-5(10(19)20)1-2-7(15)13-6(4-22-14-21)9(18)12-3-8(16)17/h5-6H,1-4,11H2,(H,12,18)(H,13,15)(H,16,17)(H,19,20) |
InChI Key |
HYHSBSXUHZOYLX-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)NC(CSN=O)C(=O)NCC(=O)O)C(C(=O)O)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
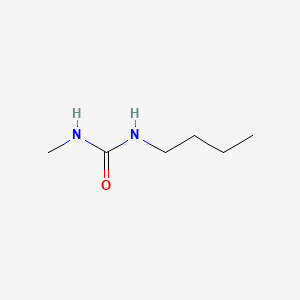
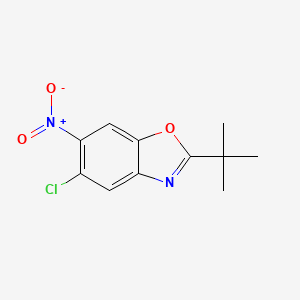
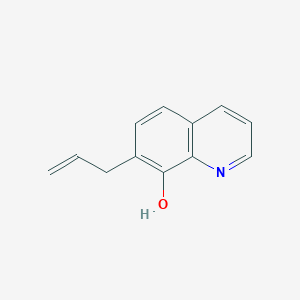
![6-(4-Hydroxy-2-methylphenyl)benzo[d]isothiazole-3-carboxylic acid](/img/structure/B8809816.png)

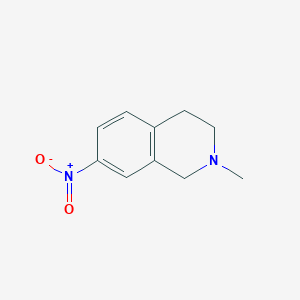
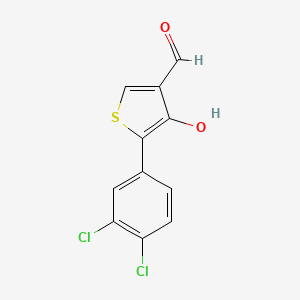
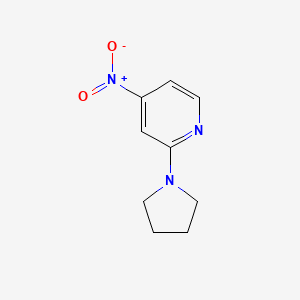
![Tert-butyl 2-cyano-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B8809856.png)
